molecular formula C9H6F4O2 B3046990 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one CAS No. 1334148-55-8

1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one

Cat. No. B3046990
CAS RN: 1334148-55-8
M. Wt: 222.14
InChI Key: QSYZDOSXNLTVMF-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as 3F-Phenmetrazine and is a derivative of Phenmetrazine, a psychostimulant drug that was used for weight loss in the past. However, the research on 3F-Phenmetrazine focuses on its potential use in the field of neuroscience and pharmacology.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one is not fully understood. However, it is believed that this compound acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels can result in increased alertness, focus, and motivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one are similar to those of Phenmetrazine. This compound can increase heart rate, blood pressure, and body temperature. It can also cause decreased appetite and insomnia.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one in lab experiments are its potential use as a psychostimulant and its effects on the central nervous system. However, the limitations of using this compound are its potential toxicity and lack of information on its long-term effects.

Future Directions

There are several future directions for research on 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one. One direction is to study its potential use as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. Another direction is to investigate its effects on cognitive function and memory. Additionally, more research is needed to understand the long-term effects and potential toxicity of this compound.
Conclusion:
In conclusion, 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one is a chemical compound that has gained attention in scientific research due to its potential use as a psychostimulant and its effects on the central nervous system. The synthesis of this compound is a complex process, and its mechanism of action is not fully understood. However, research has shown that this compound has similar properties to Phenmetrazine and can increase dopamine and norepinephrine levels in the brain. Further research is needed to understand the potential uses and limitations of this compound.

Scientific Research Applications

The scientific research on 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one is focused on its potential use as a psychostimulant and its effects on the central nervous system. Several studies have shown that this compound has similar properties to Phenmetrazine, and it can increase dopamine and norepinephrine levels in the brain.

properties

IUPAC Name

1-(3-fluorophenyl)-2-(trifluoromethoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c10-7-3-1-2-6(4-7)8(14)5-15-9(11,12)13/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYZDOSXNLTVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)COC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301230483
Record name Ethanone, 1-(3-fluorophenyl)-2-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301230483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1334148-55-8
Record name Ethanone, 1-(3-fluorophenyl)-2-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334148-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(3-fluorophenyl)-2-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301230483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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